molecular formula C6H2BrF4N B1412058 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227565-58-3

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1412058
M. Wt: 243.98 g/mol
InChI Key: DVXXMLKWJZGMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string is FC(F)(F)c1ccnc(Br)c1 .


Chemical Reactions Analysis

“2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is used as a reactant in the preparation of aminopyridines through amination reactions . It is also used for the preparation of pesticides with a trufluoromethyl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” include a refractive index of n20/D 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .

Scientific Research Applications

Agrochemical Industry

Field

Agrochemicals

Application

Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Methods

The specific methods of application or experimental procedures were not detailed in the sources. However, the synthesis of these compounds often involves complex chemical reactions .

Results

The use of TFMP derivatives in agrochemicals has led to effective protection of crops from various pests .

Pharmaceutical Industry

Field

Pharmaceuticals

Application

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results

The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

Preparation of (trifluoromethyl)pyridyllithiums

Field

Organic Chemistry

Application

This compound is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .

Methods

The specific methods of application or experimental procedures were not detailed in the sources .

Results

The preparation of (trifluoromethyl)pyridyllithiums is an important step in various organic synthesis processes .

Synthesis of Metal-Organic Frameworks (MOFs)

Field

Material Science

Application

This compound is used in the synthesis of metal-organic frameworks (MOFs) .

Results

The synthesis of MOFs has significant implications in various fields, including gas storage, separation, and catalysis .

Synthesis of Methiodide Salts

Application

This compound is used in the synthesis of methiodide salts .

Results

Methiodide salts are important in various chemical reactions .

Preparation of Pyrazolopyridines as Kinase LRRK2 Inhibitors

Field

Medicinal Chemistry

Application

This compound is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Results

The development of kinase LRRK2 inhibitors has potential therapeutic implications in the treatment of cancer and neurodegenerative diseases .

Preparation of Nicotinic Acid

Application

This compound is used in the preparation of nicotinic acid via regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .

Results

The preparation of nicotinic acid is an important step in various organic synthesis processes .

Synthesis of Aminopyridines

Application

This compound acts as a reactant in the preparation of aminopyridines through amination reactions .

Results

The synthesis of aminopyridines has significant implications in various fields, including pharmaceuticals .

Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

Application

This compound is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Results

The preparation of tetramethylbiphenyls has potential applications in various chemical reactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The major use of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” will be discovered in the future .

properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXMLKWJZGMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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